molecular formula C16H13N3O3S B2681426 3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine CAS No. 886495-52-9

3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine

Cat. No. B2681426
CAS RN: 886495-52-9
M. Wt: 327.36
InChI Key: JOXREAWISOYION-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, attached to a phenylamine group. The phenyl ring is substituted with a methoxy group and a nitro group .


Molecular Structure Analysis

The molecular structure of “3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine” is characterized by a thiazole ring attached to a phenylamine group. The phenyl ring is substituted with a methoxy group and a nitro group .

Future Directions

The future research directions for “3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine” could involve exploring its potential biological activities, given the known activities of similar compounds . Additionally, further studies could focus on optimizing its synthesis and understanding its reactivity.

properties

IUPAC Name

3-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-15-6-5-10(8-14(15)19(20)21)13-9-23-16(18-13)11-3-2-4-12(17)7-11/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXREAWISOYION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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